3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide is a synthetic compound that acts as a potent and selective chemokine receptor 2 (CXCR2) antagonist []. Chemokine receptors, specifically CXCR1 and CXCR2, play a crucial role in neutrophil recruitment and activation during inflammatory responses [].
The synthesis of 3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide, also known as Sch527123, is a multi-step process. The synthesis commences with the preparation of a tritiated precursor, 3-amino-4,5,6-tri-[H]2hydroxy-N,N-dimethylbenzamide, which is then reacted with a key intermediate to yield [H]Sch527123. Detailed steps and specific reagents used are described in the source paper [].
While the provided papers do not contain a detailed molecular structure analysis of 3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide, its chemical structure is provided (see Figure 1a in source []). Key structural features include a benzamide core, a substituted piperidine ring featuring a methylsulfonyl group, and a 2-pyridinylmethyl substituent.
The analysis of chemical reactions involving 3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide primarily focuses on its interaction with CXCR1 and CXCR2 receptors. Binding assays revealed that Sch527123 binds to these receptors in a saturable and reversible manner []. Additionally, the compound demonstrates an insurmountable inhibition of chemokine binding and activation of these receptors [].
3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide functions as an allosteric antagonist of CXCR1 and CXCR2 []. This means it binds to a site distinct from the chemokine binding site on these receptors, inducing a conformational change that prevents chemokine binding and subsequent receptor activation [].
The primary application of 3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide lies in its potential as a therapeutic agent for inflammatory diseases. Its potent and selective antagonism of CXCR2 makes it a promising candidate for conditions where neutrophil infiltration plays a significant role in disease pathogenesis. In vitro studies have shown that Sch527123 effectively inhibits neutrophil chemotaxis and myeloperoxidase release in response to CXCL1 and CXCL8, key chemokines involved in neutrophil recruitment [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8